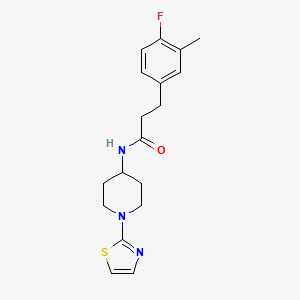
4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to their potential applications in pharmaceuticals and agrochemicals. Paper describes the preparation of starting materials for the synthesis of heteroannulated coumarins by reacting 4-hydroxycoumarin with trifluoroacetic anhydride. This suggests that trifluoroacetic anhydride could be a reagent in the synthesis of 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride. Paper outlines a method for synthesizing 4-amino-2-(trifluoromethyl)-1H-pyrroles, which involves the reaction of a trifluoromethylated compound with amines. This indicates that amines can be used to introduce the amino group into fluorinated structures. Paper mentions the use of concentrated hydrochloric acid in the synthesis of a related compound, which could be relevant for the hydrochloride formation in the target compound.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by the presence of the strong carbon-fluorine bond, which can influence the chemical and physical properties of the molecule. The papers do not provide direct information on the molecular structure of 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride, but they do discuss the structural analysis of related compounds through NMR and X-ray crystallography , which are techniques that could be applied to the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of fluorinated compounds is often unique due to the electron-withdrawing nature of the fluorine atoms. Paper shows that the trifluoromethyl group can participate in reactions with aminoheterocycles and other nucleophiles to create fused coumarins. This suggests that the trifluoromethyl group in 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride may also exhibit reactivity with nucleophiles.
Physical and Chemical Properties Analysis
Fluorinated compounds generally have distinct physical and chemical properties, such as increased thermal stability and lipophilicity. While the papers do not discuss the specific properties of 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride, they do provide insights into the properties of similar fluorinated structures. For example, paper evaluates the antimicrobial activity of fluorinated compounds, which could be an area of interest for the compound .
科学的研究の応用
Synthesis and Chemical Transformations
The ability of certain compounds to act as effective aminating agents for various substrates highlights their utility in chemical transformations. For example, organostannanes are utilized in metathetical reactions to substitute fluorine and chlorine in various compounds with an amino group, suggesting a potential application of trifluoro-methoxybutan-2-amine derivatives in similar transformations (George & Lappert, 1969).
Fluorinated Amino Acids Synthesis
Research has demonstrated the stereoselective synthesis of fluorinated amino acids starting from compounds similar to 4,4,4-Trifluoro-3-methoxybutan-2-amine, showcasing their importance in creating valuable amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine. These compounds are obtained through oxidative rearrangement and selective hydrogenation processes, underlining the role of trifluoro-methoxybutan-2-amine derivatives in the synthesis of biochemically significant molecules (Pigza, Quach, & Molinski, 2009).
Perfluorochemicals for Medical Use
The electrochemical fluorination process to transform partly fluorinated compounds into perfluorinated ethers suggests a broader application of trifluoro-methoxybutan-2-amine derivatives in creating perfluorochemicals for medical applications, such as blood substitutes. This research indicates the potential of using trifluoro-methoxybutan-2-amine derivatives in the synthesis of medically relevant materials (Ono et al., 1985).
Novel Synthetic Approaches
Innovative methods like liquid-phase photofluorination with elemental fluorine have been applied for the synthesis of perfluorochemicals, demonstrating the utility of compounds with structures related to trifluoro-methoxybutan-2-amine in preparing isomerically pure branched fluorinated alkanes, ethers, and amines. These findings emphasize the compound's potential in developing new materials with specific chemical and physical properties (Scherer & Yamanouchi, 1990).
Safety and Hazards
特性
IUPAC Name |
4,4,4-trifluoro-3-methoxybutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-3(9)4(10-2)5(6,7)8;/h3-4H,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLNTKTYYMFSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2109403-95-2 |
Source


|
| Record name | 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

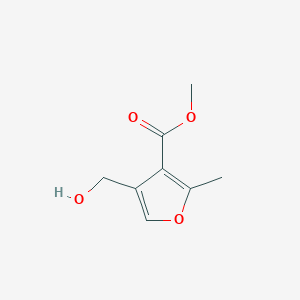
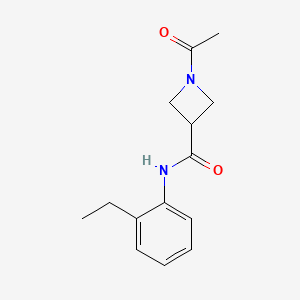

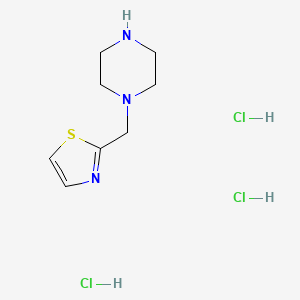

![N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2549758.png)
![3-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2549759.png)
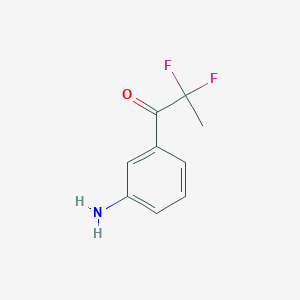
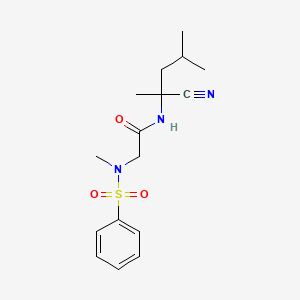
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2549765.png)
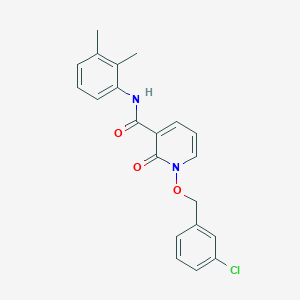
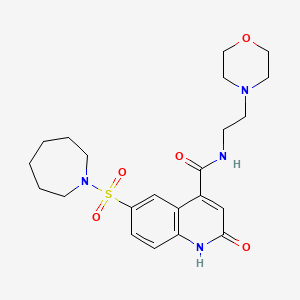
![1-[(4-bromophenyl)sulfonyl]-3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole](/img/structure/B2549771.png)
